Acute Toxicity to Marine Invertebrate Larvae: Tralopyril vs. Capsaicin and TPBP
Tralopyril demonstrates markedly higher acute toxicity to marine invertebrate early life stages compared to the alternative biocide capsaicin. In standardized embryo-larval development assays, tralopyril exhibited EC50 values of 3.1 μg/L for mussel (Mytilus galloprovincialis) D-veliger larvae and 3.0 μg/L for sea urchin (Paracentrotus lividus) pluteus larvae [1]. In contrast, capsaicin required concentrations of 3,868 μg/L and 5,248 μg/L, respectively, to achieve the same effect — representing a >1,000-fold difference in potency [1]. For the copepod Tisbe battagliai, tralopyril showed an LC50 of 0.9 μg/L, while capsaicin was 1,252 μg/L and triphenylborane pyridine (TPBP) was 14 μg/L [1].
| Evidence Dimension | Larval developmental toxicity (EC50) and acute lethality (LC50) |
|---|---|
| Target Compound Data | EC50: 3.1 μg/L (mussel), 3.0 μg/L (sea urchin); LC50: 0.9 μg/L (copepod) |
| Comparator Or Baseline | Capsaicin EC50: 3,868 μg/L (mussel), 5,248 μg/L (sea urchin); Capsaicin LC50: 1,252 μg/L (copepod); TPBP LC50: 14 μg/L (copepod) |
| Quantified Difference | Tralopyril is ~1,250-fold more potent than capsaicin against mussel larvae; ~1,750-fold against sea urchin larvae; ~1,390-fold more potent against copepod vs. capsaicin; ~15.6-fold vs. TPBP. |
| Conditions | Embryo-larval development assays with Mytilus galloprovincialis, Paracentrotus lividus, and acute toxicity test with Tisbe battagliai; static exposure conditions. |
Why This Matters
This exceptionally high potency at low concentrations enables effective antifouling protection with minimal biocide loading in coating formulations, reducing raw material costs and potential environmental release mass.
- [1] Oliveira, I. B., Beiras, R., Thomas, K. V., Suter, M. J.-F., & Barroso, C. M. (2014). Acute toxicity of tralopyril, capsaicin and triphenylborane pyridine to marine invertebrates. Ecotoxicology, 23(7), 1336-1344. View Source
